molecular formula C27H27N3O6 B10917602 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-nitrobenzyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-nitrobenzyl)-1H-pyrazole

Cat. No.: B10917602
M. Wt: 489.5 g/mol
InChI Key: WSGFDAYAYBLVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-nitrobenzyl)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple methoxy groups and a nitrobenzyl moiety attached to a pyrazole ring

Preparation Methods

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the dimethoxyphenyl and nitrobenzyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and nitro compounds. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-nitrobenzyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-nitrobenzyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-nitrobenzyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The pathways involved may include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-nitrobenzyl)-1H-pyrazole stands out due to its unique combination of functional groups. Similar compounds may include:

    3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole: Lacks the nitrobenzyl group, which may result in different reactivity and applications.

    3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-aminobenzyl)-1H-pyrazole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(4-hydroxybenzyl)-1H-pyrazole:

Properties

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(4-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C27H27N3O6/c1-17-26(19-8-12-22(33-2)24(14-19)35-4)28-29(16-18-6-10-21(11-7-18)30(31)32)27(17)20-9-13-23(34-3)25(15-20)36-5/h6-15H,16H2,1-5H3

InChI Key

WSGFDAYAYBLVKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.